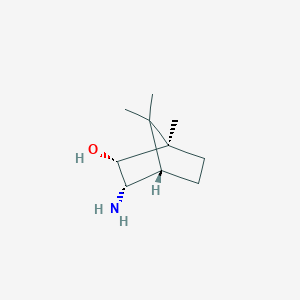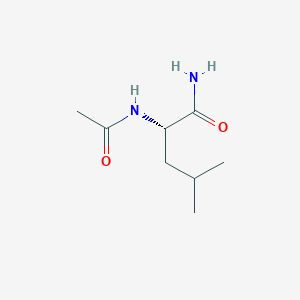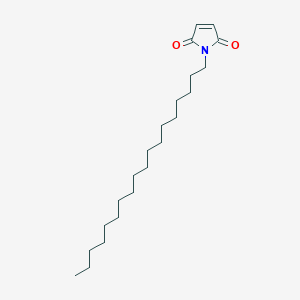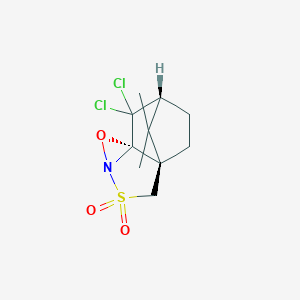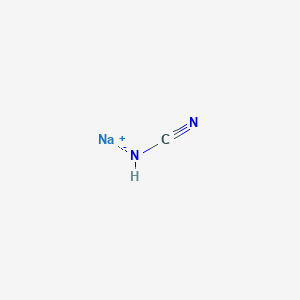
Sodium hydrogencyanamide
描述
Sodium hydrogencyanamide is an inorganic compound with the formula Na2CN2. It is a white, crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its role as a nitrogen fertilizer and as an intermediate in the production of other chemicals.
作用机制
Target of Action
Sodium cyanamide, also known as cyanamide, primarily targets Cathepsin K and Carbonic anhydrase 2 in humans . Cathepsin K is a protein-coding gene involved in the breakdown of proteins for the purpose of recycling. Carbonic anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining the balance between carbon dioxide and bicarbonate in the body .
Mode of Action
It is known that cyanamide, the functional group in sodium cyanamide, exhibits a unique duality of a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit . This allows it to undergo various reactions, including Lewis acid-assisted aminocyanation, generation of cyanamide anion by action of a nucleophilic fluoride ion, and electrophilic cyanation by reaction with Grignard reagents .
Biochemical Pathways
Cyanide ions, which are part of the cyanamide structure, interfere with cellular respiration, resulting in the body’s tissues being unable to use oxygen . Cyanide is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .
Result of Action
Sodium cyanamide, like other soluble cyanide salts, is among the most rapidly acting of all known poisons . It is a potent inhibitor of respiration, acting on mitochondrial cytochrome oxidase and hence blocking electron transport . This results in decreased oxidative metabolism and oxygen utilization . Symptoms of cyanide poisoning include headache, dizziness, fast heart rate, shortness of breath, and vomiting .
Action Environment
In environmental samples, it is necessary to add sodium hydroxide to stabilize the form that cyanamide occurs in . The addition of NaOH results in a sample with pH above 11, and as a consequence, volatile forms of cyanamide are bound . Cyanides can be found in many different forms in the environment, and their form determines their destiny within the environmental means of their transport toxicity and ecotoxicity .
生化分析
Biochemical Properties
Sodium Cyanamide interacts with several enzymes, proteins, and other biomolecules. It is known to alter the activity of antioxidant enzymes and the concentration of polyamines, amino acids, and nitrogen . The nature of these interactions is complex and involves changes at both the transcriptional and translational levels .
Cellular Effects
Sodium Cyanamide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to promote the synthesis and accumulation of phenylpropanoids , which play a crucial role in plant defense mechanisms.
Molecular Mechanism
At the molecular level, Sodium Cyanamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the regulation of metabolic and oxidoreductase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Cyanamide change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium Cyanamide vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is known that the compound is used in controlled amounts to break bud dormancy in plants .
Metabolic Pathways
Sodium Cyanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can influence the localization or accumulation of certain biomolecules .
Subcellular Localization
Current studies suggest that it may be involved in targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Sodium hydrogencyanamide can be synthesized through several methods. One common method involves the reaction of calcium cyanamide with sodium hydroxide. The reaction proceeds as follows: [ \text{CaCN2} + 2 \text{NaOH} \rightarrow \text{Na2CN2} + \text{Ca(OH)2} ] This reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, sodium cyanamide is often produced by the hydrolysis of calcium cyanamide. The process involves the following steps:
Addition of Lime Nitrogen: Lime nitrogen (calcium cyanamide) is added to a sodium sulfate aqueous solution.
Reaction: The lime nitrogen reacts with sodium sulfate to generate sodium hydrogen cyanamide.
Filtration: The mixture is filtered to remove calcium hydroxide and part of the sodium hydrogen sulfate.
Neutralization: Sodium hydrogen cyanamide is neutralized using hydrochloric acid.
Concentration: The solution is concentrated under reduced pressure to remove sodium chloride and sodium hydrogen sulfate.
化学反应分析
Types of Reactions: Sodium hydrogencyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium cyanate.
Reduction: It can be reduced to form sodium amide.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium metal or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sodium cyanate (NaOCN)
Reduction: Sodium amide (NaNH2)
Substitution: Various substituted cyanamides depending on the electrophile used.
科学研究应用
Sodium hydrogencyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidines and other nitrogen-containing compounds.
Biology: this compound is used in the study of enzyme inhibition and as a tool to investigate metabolic pathways.
Medicine: It has been explored for its potential use in the treatment of alcoholism due to its ability to inhibit aldehyde dehydrogenase.
Industry: this compound is used as a nitrogen fertilizer and as an intermediate in the production of pharmaceuticals and other chemicals
相似化合物的比较
Calcium Cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.
Sodium Cyanide (NaCN): Used in gold mining and electroplating.
Potassium Cyanide (KCN): Similar to sodium cyanide, used in various industrial processes.
Uniqueness: Sodium hydrogencyanamide is unique due to its dual role as both a reagent in organic synthesis and a nitrogen fertilizer. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
sodium;cyanoazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGFNBBAVRKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHN2Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051791 | |
| Record name | Sodium cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.022 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17292-62-5 | |
| Record name | Cyanamide, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyanamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


